N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c1-12-5-4-6-13(9-12)23(20,21)18-10-16(19)15-11-22-17-8-3-2-7-14(15)17/h2-9,11,16,18-19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEKPDSDAHZSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Introduction of the hydroxyethyl group: This step often involves the reaction of the benzo[b]thiophene derivative with an appropriate epoxide or halohydrin under basic conditions.
Attachment of the methylbenzenesulfonamide group: This is usually done through sulfonylation reactions using sulfonyl chlorides and amines under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of benzo[b]thiophene ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[b]thiophene moiety can intercalate with DNA or proteins, while the sulfonamide group can form hydrogen bonds with active sites, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Dorzolamide: A sulfonamide derivative used as a carbonic anhydrase inhibitor.
Tioconazole: An antifungal agent with a thiophene ring.
Uniqueness
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide is unique due to its combination of a benzo[b]thiophene core with a hydroxyethyl and a methylbenzenesulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other thiophene or sulfonamide derivatives.
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative notable for its unique structural features and promising biological activities. This compound is characterized by the presence of a benzo[b]thiophene moiety, which contributes to its pharmacological properties, particularly in the context of cancer therapy and antimicrobial activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes:
- Benzo[b]thiophene : A polycyclic aromatic compound that enhances biological activity.
- Hydroxyethyl group : Increases solubility and potential reactivity.
- Sulfonamide group : Known for various therapeutic effects, including antibacterial and antitumor activities.
The biological activity of this compound is primarily attributed to its role as an inhibitor of ribonucleotide reductase (RR). This enzyme is crucial for DNA synthesis and repair, making it a significant target in cancer treatment. By inhibiting RR, this compound can disrupt DNA replication processes, potentially leading to reduced tumor growth.
Anticancer Activity
Research indicates that compounds with sulfonamide groups exhibit significant anticancer properties. The specific mechanism involves:
- Inhibition of Ribonucleotide Reductase : This leads to decreased deoxyribonucleotide pools necessary for DNA synthesis.
- Induction of Apoptosis : Studies have shown that related compounds can induce apoptosis in various cancer cell lines, including K562 leukemia cells.
Antimicrobial Properties
Sulfonamides are traditionally known for their antimicrobial activity. The presence of the benzo[b]thiophene moiety may enhance this effect:
- Broad-spectrum Activity : Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
- Mechanism : The sulfonamide group interferes with bacterial folate synthesis, essential for nucleic acid production .
Case Studies and Research Findings
Several studies have explored the biological activities of sulfonamides, including derivatives similar to this compound:
- Inhibition Studies : A study demonstrated that related compounds effectively inhibited RR activity in vitro, leading to significant reductions in cell proliferation in cancer cell lines.
- Cytotoxicity Assessments : In vitro assays revealed that while these compounds exhibit cytotoxic effects on cancer cells, they maintain lower toxicity towards normal cells, suggesting a favorable therapeutic index .
- Antimicrobial Efficacy : Comparative studies showed that derivatives possess potent antibacterial properties, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Comparative Analysis of Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(4-hydroxyphenyl)benzene-sulfonamide | Lacks benzo[b]thiophene moiety | Diuretic |
| 5-Chloro-N-(4-hydroxyphenyl)benzene-sulfonamide | Contains chloro group | Antimicrobial properties |
| N-(4-methoxyphenyl)benzene-sulfonamide | Methoxy group instead of chloro | Anti-inflammatory effects |
This table illustrates how the unique structural features of this compound differentiate it from other sulfonamides, particularly in its anticancer potential.
Q & A
Basic: What are the optimal synthetic routes for N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide, and what challenges arise during purification?
Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of a benzo[b]thiophen-3-yl moiety to a hydroxyethyl backbone, followed by sulfonamide formation with 3-methylbenzenesulfonyl chloride. Key steps include:
- Sulfonamide coupling : Requires anhydrous conditions (e.g., dry DCM) and a base like triethylamine to deprotonate intermediates .
- Hydroxyethyl functionalization : Controlled temperature (0–5°C) prevents side reactions like oxidation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical due to polar byproducts. Low yields (<50%) often stem from competing elimination reactions during sulfonamide formation, necessitating iterative solvent optimization .
Basic: What characterization techniques are essential to confirm the structure and purity of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzothiophene and sulfonamide groups. For example, the hydroxyethyl proton appears as a triplet (δ 4.1–4.3 ppm) coupled to adjacent CH₂ .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺]⁺ at m/z ~374.1) and detects trace impurities .
- X-ray crystallography : Resolves stereochemistry; SHELXL refinement (e.g., R-factor < 0.05) ensures accurate bond-length/angle measurements .
Advanced: How can researchers address low crystallinity or twinning issues in X-ray diffraction studies of this compound?
Answer:
- Crystal growth optimization : Slow evaporation of DCM/MeOH (1:1) at 4°C improves crystal quality. Additives like hexafluorobenzene can enhance packing .
- Twinning resolution : Use OLEX2’s TwinRotMat or SHELXL’s TWIN commands to deconvolute overlapping reflections. For severe cases, high-resolution synchrotron data (λ = 0.7 Å) reduces noise .
- Validation : Check for pseudo-merohedral twinning using PLATON’s ROTAX tool and refine with HKLF5 datasets .
Advanced: What methodologies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across assays)?
Answer:
- Assay standardization : Control variables like cell line (HEK293 vs. CHO), ATP concentration (1 mM vs. 10 µM), and incubation time (24h vs. 48h) .
- Off-target profiling : Use SPR (surface plasmon resonance) to screen for non-specific binding to serum proteins (e.g., albumin) that may mask activity .
- Metabolic stability : LC-MS/MS quantifies compound degradation in hepatic microsomes (e.g., rat S9 fractions) to differentiate true potency from artifact .
Advanced: How can computational modeling guide SAR studies for analogs targeting 5-HT₁A receptors?
Answer:
- Docking protocols : Use AutoDock Vina with receptor PDB 7E2Z. Focus on the hydrophobic pocket (residues Phe361, Trp358) and hydrogen bonds with Asp116 .
- Free-energy perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., replacing 3-methyl with CF₃) to prioritize synthesis .
- MD simulations (GROMACS) : Analyze ligand-receptor residence time (≥100 ns trajectories) to correlate with in vivo efficacy .
Basic: What solvents and catalysts improve yield in sulfonamide coupling steps?
Answer:
- Solvents : Anhydrous DMF or THF minimizes hydrolysis; avoid DMSO due to sulfoxide byproduct formation .
- Catalysts : DMAP (4-dimethylaminopyridine, 10 mol%) accelerates sulfonyl chloride activation. For sterically hindered intermediates, use TBAF (tetrabutylammonium fluoride) to stabilize transition states .
Advanced: How to design stability-indicating HPLC methods for detecting degradation products?
Answer:
- Column : C18 (3.5 µm, 150 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradients (5–95% over 20 min) .
- Forced degradation : Expose to UV (254 nm, 48h), acidic (0.1N HCl, 70°C), and basic (0.1N NaOH, 70°C) conditions. Monitor for hydrolyzed sulfonamide (Rt ~8.2 min) and oxidized thiophene (Rt ~12.5 min) .
- Validation : Follow ICH Q2(R1) guidelines for LOD (≤0.1%) and LOQ (≤0.3%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
